molecular formula C10H18O B12781722 (1S,6R)-6-Isopropyl-3-methyl-cyclohex-2-en-1-ol CAS No. 65733-27-9

(1S,6R)-6-Isopropyl-3-methyl-cyclohex-2-en-1-ol

Cat. No.: B12781722
CAS No.: 65733-27-9
M. Wt: 154.25 g/mol
InChI Key: HPOHAUWWDDPHRS-NXEZZACHSA-N
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Description

(1S,6R)-6-Isopropyl-3-methyl-cyclohex-2-en-1-ol is a chiral organic compound with a unique structure that includes a cyclohexene ring substituted with isopropyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,6R)-6-Isopropyl-3-methyl-cyclohex-2-en-1-ol can be achieved through several methods. One common approach involves the Claisen-Schmidt condensation reaction, where acetophenone and appropriate aromatic aldehydes are used in the presence of a base catalyst such as sodium carbonate in a water/ethanol solvent system . This method is environmentally friendly and offers high yields with minimal use of toxic solvents.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high efficiency and yield. The use of continuous flow reactors and advanced catalytic systems can further enhance the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

(1S,6R)-6-Isopropyl-3-methyl-cyclohex-2-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and alcohols.

Major Products Formed

    Oxidation: Ketones and aldehydes.

    Reduction: Saturated alcohols.

    Substitution: Various substituted cyclohexene derivatives.

Mechanism of Action

The mechanism of action of (1S,6R)-6-Isopropyl-3-methyl-cyclohex-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,6R)-6-Isopropyl-3-methyl-cyclohex-2-en-1-ol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds, which are crucial in pharmaceutical applications.

Properties

65733-27-9

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

(1S,6R)-3-methyl-6-propan-2-ylcyclohex-2-en-1-ol

InChI

InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h6-7,9-11H,4-5H2,1-3H3/t9-,10-/m1/s1

InChI Key

HPOHAUWWDDPHRS-NXEZZACHSA-N

Isomeric SMILES

CC1=C[C@H]([C@H](CC1)C(C)C)O

Canonical SMILES

CC1=CC(C(CC1)C(C)C)O

Origin of Product

United States

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